N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-bromobenzamide
Overview
Description
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-bromobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzenesulfonyl group, a tetrahydroquinoline moiety, and a bromobenzamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-bromobenzamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst. The benzenesulfonyl group is then introduced via sulfonylation, using benzenesulfonyl chloride and a base such as triethylamine. Finally, the bromobenzamide group is attached through an amide coupling reaction, often employing reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using high-purity starting materials, controlling reaction temperatures, and employing advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-bromobenzamide can undergo various chemical reactions, including:
Oxidation: The tetrahydroquinoline moiety can be oxidized to form quinoline derivatives.
Reduction: The bromobenzamide group can be reduced to form amine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-bromobenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-bromobenzamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the generation of reactive oxygen species (ROS) that disrupt bacterial cell membranes . In cancer research, it inhibits carbonic anhydrase IX, leading to a decrease in tumor cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethoxybenzamide: Similar structure but with methoxy groups instead of bromine.
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzene-1-sulfonamide: Similar structure but with methyl groups instead of bromine.
Uniqueness
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-bromobenzamide is unique due to the presence of the bromine atom, which can be further functionalized to create a wide range of derivatives. This makes it a valuable compound for developing new drugs and materials with specific properties.
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-bromobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN2O3S/c23-18-10-8-16(9-11-18)22(26)24-19-12-13-21-17(15-19)5-4-14-25(21)29(27,28)20-6-2-1-3-7-20/h1-3,6-13,15H,4-5,14H2,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFPTAOQJXEDDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)Br)N(C1)S(=O)(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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